N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-({5-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and thiophene moieties. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of N-({5-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide.
Attachment of the thiophene ring: The thiophene-2-carboxamide moiety is introduced through a coupling reaction with the oxadiazole intermediate.
Final assembly: The final compound is obtained by linking the furan and thiophene moieties through a series of condensation and substitution reactions.
Chemical Reactions Analysis
N-({5-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration and bromination.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({5-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan moiety and exhibits anticancer activity by targeting the epidermal growth factor receptor (EGFR).
5-furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound shares the oxadiazole ring and is known for its antibacterial properties.
N-({5-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of furan, oxadiazole, and thiophene rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N4O4S2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4S2/c20-12(16-7-10-3-1-5-22-10)9-25-15-19-18-13(23-15)8-17-14(21)11-4-2-6-24-11/h1-6H,7-9H2,(H,16,20)(H,17,21) |
InChI Key |
DDPUGUHJNGUCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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